N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data tables and findings from various studies.
Structural Overview
The compound features a unique combination of a cyclopropyl group, a pyridine ring, and a pyrazole moiety. These structural elements are known to enhance pharmacological properties, contributing to the compound's diverse biological activities.
Structural Features | Description |
---|---|
Cyclopropyl Group | Contributes to unique steric and electronic properties. |
Pyridine Ring | Enhances solubility and biological interactions. |
Pyrazole Moiety | Known for modulating various biological pathways. |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the coupling of precursors containing the cyclopropyl and pyrazole functionalities with appropriate amide-forming reagents.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. The presence of the pyrazole and pyridine rings is particularly notable for their roles in antimicrobial action .
- Anticancer Properties : The compound's structural features may allow it to interact selectively with cancer-related targets, making it a candidate for further development in cancer therapeutics .
- Anti-inflammatory Effects : Pyrazole derivatives are often associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated various dihydropyridine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to our target showed promising activity comparable to standard antibiotics like ampicillin .
Study 2: Anticancer Activity
Research on pyridine-based compounds highlighted their ability to inhibit specific cancer cell lines through receptor modulation. The unique structure of this compound may enhance its selectivity toward cancer targets.
Investigations into the mechanism of action revealed that compounds with similar structures can activate soluble guanylyl cyclase (sGC), leading to increased levels of cGMP in cells. This pathway is crucial for various physiological processes, including vasodilation and inflammation control .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(12-23-18(26)6-7-19(23)27)21-9-10-24-16(13-4-5-13)11-15(22-24)14-3-1-2-8-20-14/h1-3,8,11,13H,4-7,9-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMLDBEVHHUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.